molecular formula C23H20N4O2 B2610864 3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one CAS No. 941959-19-9

3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one

Cat. No.: B2610864
CAS No.: 941959-19-9
M. Wt: 384.439
InChI Key: BYUYAANEFGPRQP-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-one with 1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the pyrazolo[3,4-b]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: A structurally similar compound with different pharmacological properties.

    1-(4-Methylphenyl)-3-methyl-5-pyrazolone: Another related compound with potential therapeutic applications.

Uniqueness

3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of the pyrazolo[3,4-b]pyridine core with the tetrahydroisoquinoline moiety makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-15-20-21(28)19(13-24-22(20)27(25-15)18-9-3-2-4-10-18)23(29)26-12-11-16-7-5-6-8-17(16)14-26/h2-10,13H,11-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUYAANEFGPRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)N3CCC4=CC=CC=C4C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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